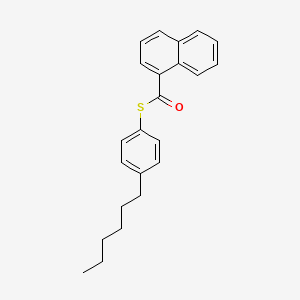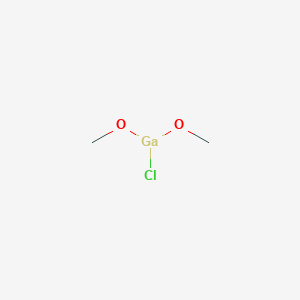![molecular formula C13H12I3NO4 B14710568 2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid CAS No. 21762-13-0](/img/structure/B14710568.png)
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid is a complex organic compound characterized by the presence of three iodine atoms, a morpholine ring, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid typically involves multiple steps, starting with the iodination of a phenyl ring. The introduction of the morpholine ring and the propanoic acid group follows through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. Continuous monitoring and control of reaction parameters are essential to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to derivatives with different properties.
Substitution: The iodine atoms can be substituted with other groups, altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce new functional groups like amines or ethers.
Scientific Research Applications
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or imaging agent due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. The iodine atoms may facilitate binding to certain proteins or enzymes, altering their activity. The morpholine ring and propanoic acid group contribute to the compound’s overall reactivity and stability, influencing its biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
2-[2,4,6-Triiodophenyl]propanoic acid: Lacks the morpholine ring, resulting in different reactivity and applications.
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]acetic acid: Similar structure but with an acetic acid group instead of propanoic acid, affecting its chemical properties.
Uniqueness
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid is unique due to the combination of its iodine atoms, morpholine ring, and propanoic acid group
Properties
CAS No. |
21762-13-0 |
|---|---|
Molecular Formula |
C13H12I3NO4 |
Molecular Weight |
626.95 g/mol |
IUPAC Name |
2-[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12I3NO4/c1-6(13(19)20)10-7(14)4-8(15)12(11(10)16)17-2-3-21-5-9(17)18/h4,6H,2-3,5H2,1H3,(H,19,20) |
InChI Key |
XFFNHHQOPCDDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1I)I)N2CCOCC2=O)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



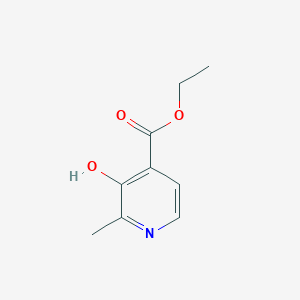
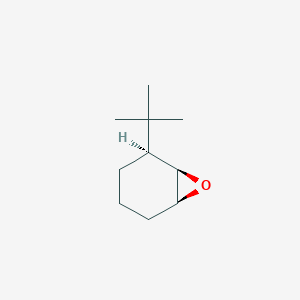
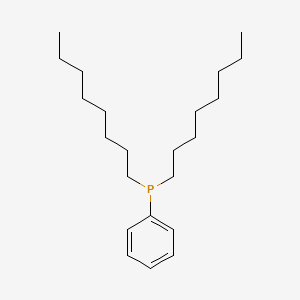
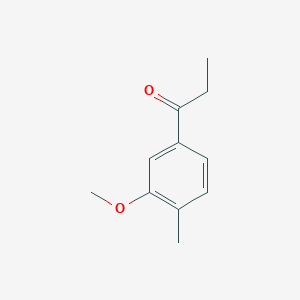

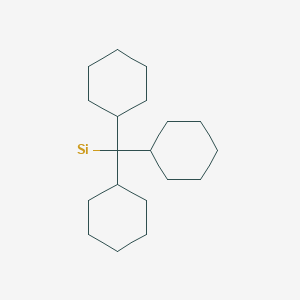

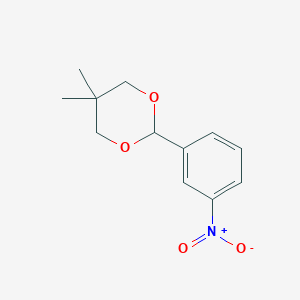
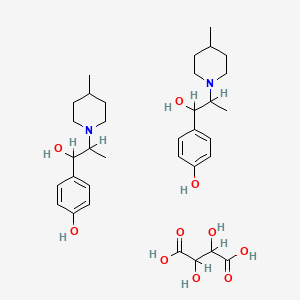
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
